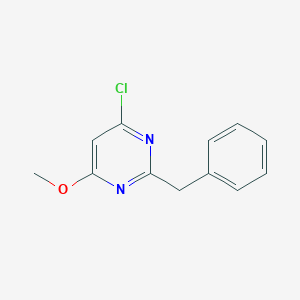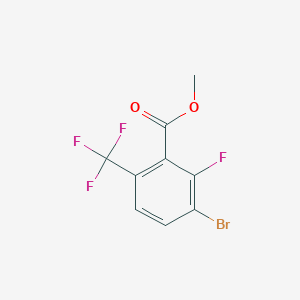
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxymethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylphenol.
Methoxymethylation: The hydroxyl group of 2-fluoro-4-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Formylation: The protected phenol is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the ortho position relative to the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-6-(methoxymethoxy)-4-methylbenzoic acid.
Reduction: 2-Fluoro-6-(methoxymethoxy)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde depends on its specific application. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Fluoro-4-methylbenzaldehyde: Lacks the methoxymethoxy group.
2-Fluoro-6-(methoxymethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
2-Fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-6-(methoxymethoxy)-4-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-7-3-9(11)8(5-12)10(4-7)14-6-13-2/h3-5H,6H2,1-2H3 |
InChI Key |
PSXCDOLRPCBCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)


![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)





![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)



